3-Fluoro-2-propylphenol
CAS No.: 199287-68-8
Cat. No.: VC21285618
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199287-68-8 |
|---|---|
| Molecular Formula | C9H11FO |
| Molecular Weight | 154.18 g/mol |
| IUPAC Name | 3-fluoro-2-propylphenol |
| Standard InChI | InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |
| Standard InChI Key | LHPYMSGNLSRKME-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C=CC=C1F)O |
| Canonical SMILES | CCCC1=C(C=CC=C1F)O |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The molecular formula of 3-Fluoro-2-propylphenol is , and its molecular weight is calculated as 154.18 g/mol . This relatively low molecular weight reflects its simplicity as a small organic molecule.
IUPAC Name and Identifiers
The IUPAC name for this compound is 3-fluoro-2-propylphenol. It is also referred to by synonyms such as "Phenol, 3-fluoro-2-propyl-" in some chemical databases . The compound's InChI (International Chemical Identifier) string is , and its InChI key is . The SMILES (Simplified Molecular Input Line Entry System) representation is , which provides a textual representation of its structure.
Structural Features
The structure of 3-Fluoro-2-propylphenol consists of a benzene ring substituted with three functional groups: a hydroxyl group (-OH) at the para position relative to the fluorine atom (-F) and a propyl chain (-C_3H_7) attached ortho to the hydroxyl group. The presence of fluorine imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
Synthesis and Production
General Synthetic Routes
The synthesis of 3-Fluoro-2-propylphenol typically involves electrophilic aromatic substitution reactions on phenolic precursors. Fluorination can be achieved using reagents such as Selectfluor or elemental fluorine under controlled conditions to ensure regioselectivity at the desired position on the aromatic ring.
The propyl group can be introduced through Friedel-Crafts alkylation using propyl halides in the presence of Lewis acid catalysts such as aluminum chloride (). Alternatively, Grignard reagents derived from propyl magnesium bromide can be used for nucleophilic substitution reactions.
Challenges in Synthesis
The selective fluorination of aromatic compounds can be challenging due to competing side reactions that lead to polyfluorinated products or undesired regioisomers. Additionally, the hydroxyl group on phenols can act as both an activating and deactivating group depending on reaction conditions, complicating the synthesis process.
Physicochemical Properties
Basic Properties
The physicochemical properties of 3-Fluoro-2-propylphenol are summarized in Table 1 below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.18 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Estimated ~230°C | |
| Solubility | Moderately soluble in organic solvents; limited solubility in water |
Spectroscopic Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide valuable insights into the structural features of 3-Fluoro-2-propylphenol:
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NMR Spectroscopy: The ^1H NMR spectrum reveals characteristic signals for the aromatic protons, hydroxyl proton, and aliphatic protons from the propyl chain.
-
IR Spectroscopy: Key absorption bands include:
-
cm: O-H stretching
-
- cm: C-F stretching
-
- cm: Aromatic C=C stretching
-
These data confirm the presence of functional groups and provide evidence for structural integrity.
Environmental Considerations
Biodegradability
Fluorinated compounds are often resistant to biodegradation due to the strength of the carbon-fluorine bond . This persistence raises concerns about their accumulation in ecosystems.
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